3,3-Difluoro-1-(oxetan-3-yl)pyrrolidine
Description
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
3,3-difluoro-1-(oxetan-3-yl)pyrrolidine |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)1-2-10(5-7)6-3-11-4-6/h6H,1-5H2 |
InChI Key |
FOEAFMHUCIKGME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2COC2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Retrosynthetic Disconnections and Key Precursors for 3,3-Difluoro-1-(oxetan-3-yl)pyrrolidine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the carbon-nitrogen (C-N) bond between the pyrrolidine (B122466) ring's nitrogen atom and the oxetane (B1205548) ring.
This primary disconnection suggests a convergent synthesis strategy, where the two core heterocyclic fragments are prepared separately before being joined in a final coupling step. This approach points to two principal precursors:
3,3-Difluoropyrrolidine (B39680) : This is the nucleophilic component, providing the nitrogen atom for the key bond formation. It is often used as a salt (e.g., hydrochloride) to improve its stability and handling.
Oxetan-3-one : This serves as the electrophilic component. The ketone functionality provides a reactive site for coupling with the secondary amine of the pyrrolidine ring.
Table 1: Key Precursors for this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| 3,3-Difluoropyrrolidine | ![]() | Nucleophilic Amine Component |
| Oxetan-3-one | ![]() | Electrophilic Carbonyl Component |
Synthetic Routes to the 3,3-Difluoropyrrolidine Core
General Strategies for Substituted Pyrrolidine Synthesis
The pyrrolidine ring is a common structural motif in many natural products and pharmaceutical compounds. General synthetic strategies often involve:
Cyclization of Linear Precursors : This is a widely used method where a linear molecule containing the necessary atoms is induced to form a ring. For N-substituted pyrrolidines, this can involve the cyclization of haloamines or the reductive amination of 1,4-dicarbonyl compounds.
Ring-Closing Metathesis (RCM) : A powerful method that uses ruthenium or molybdenum catalysts to form cyclic olefins from acyclic dienes, which can then be reduced to the saturated pyrrolidine ring.
[3+2] Cycloaddition Reactions : This approach involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne) to directly form the five-membered pyrrolidine ring.
Introduction of Difluorine Functionality onto the Pyrrolidine Ring
The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule. The gem-difluoro group in 3,3-difluoropyrrolidine is typically introduced by the fluorination of a ketone precursor. A common method involves the deoxofluorination of N-protected pyrrolidin-3-one.
Key fluorinating agents for this transformation include:
Diethylaminosulfur Trifluoride (DAST) : A widely used reagent for converting ketones to gem-difluorides.
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) : A thermally more stable alternative to DAST, offering a better safety profile for larger-scale reactions.
The reaction proceeds via the formation of a thio-ketal intermediate, which then undergoes fluoride (B91410) substitution to yield the difluorinated product.
Specific Approaches for 3,3-Difluoropyrrolidine Construction
A common and specific route to 3,3-difluoropyrrolidine starts from N-protected pyrrolidin-3-one. The synthesis can be summarized in the following steps:
Protection of the Pyrrolidine Nitrogen : The nitrogen atom of pyrrolidin-3-one is first protected, often with a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group. This prevents side reactions during the fluorination step.
Deoxofluorination : The resulting N-protected pyrrolidin-3-one is treated with a fluorinating agent like DAST or Deoxo-Fluor® to convert the C3-carbonyl group into a C3-difluoro group.
Deprotection : The protecting group is removed from the nitrogen atom to yield the final 3,3-difluoropyrrolidine, which is often isolated as a hydrochloride salt. For example, a Boc group is removed under acidic conditions, while a benzyl group is typically removed by hydrogenolysis.
Table 2: Example Synthetic Scheme for 3,3-Difluoropyrrolidine
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Pyrrolidin-3-one | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-pyrrolidin-3-one |
| 2 | N-Boc-pyrrolidin-3-one | Deoxo-Fluor®, CH₂Cl₂ | N-Boc-3,3-difluoropyrrolidine |
| 3 | N-Boc-3,3-difluoropyrrolidine | HCl in Dioxane | 3,3-Difluoropyrrolidine HCl |
Synthesis of Oxetan-3-yl Building Blocks
The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to act as a polar, metabolically stable, and three-dimensional replacement for other functional groups.
Recent Advances in Oxetane Ring Formation
The synthesis of the strained four-membered oxetane ring requires specific methodologies. While the classic Paterno-Büchi reaction (a [2+2] photocycloaddition of a carbonyl compound and an alkene) is a fundamental method, more recent and practical advances have been developed.
A highly efficient and widely cited method for synthesizing oxetan-3-one involves a multi-step sequence starting from 1,3-dichloro-2-propanone. This process typically includes:
Protection of the Ketone : The carbonyl group of 1,3-dichloro-2-propanone is protected, for example, as a ketal.
Intramolecular Williamson Ether Synthesis : The protected intermediate is treated with a base, which promotes an intramolecular cyclization to form the oxetane ring.
Deprotection : The protecting group is removed to reveal the ketone functionality, yielding oxetan-3-one.
This method provides a reliable and scalable route to the key oxetane precursor required for the final coupling step in the synthesis of this compound.
Derivatization and Functionalization of Oxetan-3-one Derivatives
Oxetan-3-one is a highly valuable and versatile building block in drug discovery due to its strained four-membered ring. nih.gov Its functionalization is a key step in the synthesis of a wide array of derivatives, including the target compound. researchgate.net The reactivity of the ketone within the oxetane ring allows for a variety of chemical transformations.
Recent advancements have led to novel methods for creating diverse oxetane derivatives. For instance, 3,3-diaryloxetanes can be prepared through a lithium-catalyzed Friedel-Crafts reaction. researchgate.net Furthermore, the development of 2-(aryl-sulfonyl)oxetanes provides new avenues for functionalization, serving as three-dimensional fragments for screening and further chemical modification. researchgate.net These derivatization strategies highlight the potential of oxetan-3-one as a scaffold for generating a library of compounds with diverse functionalities.
Chemoselective Coupling Strategies for Scaffold Assembly
The assembly of the "this compound" scaffold requires the precise and selective formation of a bond between the pyrrolidine and oxetane moieties.
Formation of the N-Alkyl Bond Between Pyrrolidine and Oxetane Moieties
A common and effective method for forging the N-alkyl bond between a secondary amine like 3,3-difluoropyrrolidine and a ketone such as oxetan-3-one is reductive amination. This reaction typically proceeds via the in situ formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding amine. The synthesis of 3,3-difluoro-2-pyrrolidone derivatives has been achieved through the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl) butanolate with primary amines, followed by desilylation. researchgate.net
Exploration of Convergent and Divergent Synthetic Approaches to the Target Compound
The synthesis of "this compound" can be approached through both convergent and divergent strategies.
Divergent Synthesis: A divergent strategy would involve the synthesis of a common intermediate that can be elaborated into the final target compound. For example, a precursor containing a pyrrolidine ring could be functionalized with the oxetane moiety, or an oxetane-containing molecule could undergo a ring-forming reaction to construct the pyrrolidine ring. Research into the synthesis of 4,4-disubstituted-3-oxopyrrolidones has provided a foundation for the diversity-oriented production of various functionalized pyrrolidines, including 3,3-difluoropyrrolidines. chemrxiv.orgresearchgate.net
Stereoselective Synthesis and Chiral Induction Approaches for Related Scaffolds
While "this compound" itself is achiral, the principles of stereoselective synthesis are crucial when dealing with substituted analogs or related chiral scaffolds. The development of methods to control stereochemistry is a significant area of research.
For instance, the stereoselective synthesis of substituted 1,3-oxazolidines has been achieved through palladium-catalyzed carboamination reactions, yielding products with high diastereoselectivity. nih.gov In the context of pyrrolidine synthesis, copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides has been used to produce enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with excellent stereoselectivities. researchgate.net Furthermore, chiral propargylic alcohols can be converted into enantiomerically enriched oxetan-3-ones with no apparent loss of stereochemical integrity. nih.gov These methods provide a toolbox for creating chiral molecules containing either the pyrrolidine or oxetane ring system.
Scalability and Multigram Production of Key Intermediates and the Final Compound
The transition from laboratory-scale synthesis to multigram or even kilogram production presents significant challenges, including reaction efficiency, purification methods, and cost-effectiveness.
The scalable synthesis of key intermediates is critical. Efficient, multigram-scale syntheses of enantiopure 3,3-difluoroproline have been developed, utilizing deoxofluorination of a corresponding pyrrolidinone with reagents like DAST (diethylaminosulfur trifluoride). nih.govnih.gov The resolution of the resulting racemic mixture can be achieved through crystallization with chiral resolving agents. nih.govnih.gov Similarly, procedures for the multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones from commercially available and cost-effective reagents have been established. chemrxiv.orgresearchgate.net These methods are essential for the diversity-oriented production of various functionalized pyrrolidones. chemrxiv.orgresearchgate.net
For the oxetane component, one-step syntheses of oxetan-3-one from readily available propargylic alcohols have been developed, which are amenable to larger-scale production without the need for stringent anhydrous or anaerobic conditions. nih.gov The development of scalable procedures for such building blocks is crucial for advancing drug discovery programs. chemrxiv.orgresearchgate.net The ability to produce multigram quantities of the 3,3-difluorooxetane (B2587318) unit has also been a focus of recent research. chemrxiv.org
Conformational Analysis and Molecular Recognition
Conformational Landscape of the Oxetane (B1205548) and Pyrrolidine (B122466) Ring Systems
The oxetane ring, a four-membered heterocycle, possesses significant ring strain (approximately 106 kJ/mol or 25.5 kcal/mol) due to its constrained bond angles. nih.govbeilstein-journals.org While the parent unsubstituted oxetane is nearly planar, it exhibits a slight puckering vibration. beilstein-journals.orgillinois.edu X-ray analysis has quantified this puckering, revealing a small angle that distinguishes it from the more significantly puckered cyclobutane (B1203170). nih.govbeilstein-journals.org
The introduction of substituents onto the oxetane ring, particularly at the 3-position, amplifies unfavorable eclipsing interactions, leading to a more pronounced puckered conformation. nih.govacs.org For 3,3-disubstituted oxetanes, this effect is even more significant, resulting in a larger pucker that favors a synclinal gauche conformation. illinois.edunih.gov This puckering is not a simple planar distortion but can involve a combination of methylene rocking and twisting motions. tandfonline.comreading.ac.uk The potential energy surface for this motion typically shows two equivalent bent conformers (Cs symmetry) separated by a small energy barrier at the planar (C2v) state. acs.org
| Compound | Condition | Puckering Angle (°) | Reference |
|---|---|---|---|
| Unsubstituted Oxetane | 140 K | 8.7 | nih.govbeilstein-journals.org |
| Unsubstituted Oxetane | 90 K | 10.7 | nih.gov |
| EDO (an insecticide) | X-ray | 16 | acs.org |
| 3,3-disubstituted oxetane (in MOM-Ia) | Calculation | ~11.0 | nih.gov |
| Cyclobutane | - | ~30 | beilstein-journals.org |
The five-membered pyrrolidine ring is inherently more flexible than the oxetane ring and typically adopts a non-planar "envelope" or "twist" conformation to minimize torsional strain. beilstein-journals.org The introduction of fluorine atoms onto this ring dramatically influences its conformational preferences through potent stereoelectronic effects. beilstein-journals.orgnih.govnih.gov
Geminal difluorination at the C3 position introduces powerful electrostatic and hyperconjugative interactions that dictate the ring's pucker. The highly electronegative fluorine atoms create a strong dipole, and their presence can lead to a "gauche effect," where conformations that place the fluorine atoms gauche to other electronegative groups or lone pairs are stabilized. nih.gov In related fluorinated N-heterocycles, this can manifest as an attractive interaction between a positively charged nitrogen and a partially negative fluorine (N+···Fδ−), strongly favoring a specific ring pucker. nih.govnih.gov
Furthermore, gem-difluorination can alter the energy landscape to the extent that multiple distinct conformations may co-exist in equilibrium. nih.gov For instance, studies on macrocyclic systems containing a gem-difluoroalkoxy group have shown that the fluorinated compound exists as a mixture of conformers (e.g., cis and trans amide isomers), while the non-fluorinated analogue overwhelmingly prefers a single conformation. nih.govdiva-portal.orgrsc.org This suggests that the 3,3-difluoropyrrolidine (B39680) moiety likely has a profound and complex effect on the conformational equilibrium of the entire molecule.
Molecular Electrostatic Potentials and Hydrogen Bonding Capabilities
The distribution of charge within the molecule, largely influenced by the oxygen and fluorine atoms, defines its ability to engage in non-covalent interactions, which are crucial for molecular recognition.
The unique geometry of the oxetane ring makes its oxygen atom a particularly effective hydrogen bond acceptor. acs.orgacs.org The strained C–O–C bond angle (approximately 90.2°) exposes the oxygen's electron lone pairs, enhancing their availability to donate to a hydrogen bond donor. beilstein-journals.orgacs.org
Numerous studies have confirmed the superior hydrogen-bond accepting ability of oxetanes compared to other cyclic ethers and even many carbonyl-containing functional groups. nih.govbeilstein-journals.orgacs.org This property is a key reason for the increasing use of oxetanes in medicinal chemistry as a bioisosteric replacement for carbonyls or gem-dimethyl groups, as they can mimic the hydrogen bonding of a ketone while offering greater metabolic stability. acs.orgnih.gov
| Functional Group | H-Bond Acceptor Strength | Reference |
|---|---|---|
| Amides, Carbamates, Ureas | Strongest | beilstein-journals.org |
| Oxetanes | Strong | beilstein-journals.orgacs.org |
| Aliphatic Ketones, Aldehydes, Esters | Moderate | nih.govacs.org |
| Other Cyclic Ethers (e.g., THF) | Weaker than Oxetane | beilstein-journals.orgacs.org |
The inclusion of two fluorine atoms at the C3 position of the pyrrolidine ring profoundly alters the molecule's electrostatic profile. Fluorine's high electronegativity withdraws electron density, polarizing the adjacent C–F and C–C bonds and significantly impacting the molecular electrostatic potential (MESP). emerginginvestigators.org
This polarization has several consequences for intermolecular interactions:
Weak Hydrogen Bond Acceptor: Despite its high electronegativity, covalently bound fluorine is a poor hydrogen bond acceptor. researchgate.net This is attributed to its low polarizability and "charge capacity," which prevents it from accumulating sufficient negative charge to form a strong hydrogen bond. researchgate.net
Modulation of Basicity: The strong electron-withdrawing nature of the CF2 group will lower the basicity of the pyrrolidine nitrogen atom, a common strategy used in drug design. nih.gov
Complex Electrostatic Surface: The MESP around the fluorine atoms is complex. While the lateral surfaces of the fluorine atoms are typically negative, a region of positive electrostatic potential (a "σ-hole") can exist on the outer surface along the extension of the C–F bond. nih.govmdpi.com This can lead to non-intuitive, dispersion-driven interactions, such as F···F contacts, that contribute to molecular packing and recognition. nih.govepa.govsemanticscholar.org The CF2 group creates a strongly electron-deficient carbon atom at the 3-position, which could be a site for interaction with nucleophilic species.
Computational Chemistry Applications in Structural Elucidation and Conformational Dynamics
Understanding the complex structural and electronic properties of 3,3-Difluoro-1-(oxetan-3-yl)pyrrolidine is heavily reliant on computational chemistry methods. These tools are indispensable for elucidating the molecule's conformational landscape and predicting its interaction patterns.
Conformational Searching and Energy Calculations: Quantum mechanical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP or M06-2X, are used to locate the various stable conformers of the molecule and calculate their relative energies. beilstein-journals.orgnih.govnih.gov This allows for the determination of the preferred puckering of both the oxetane and pyrrolidine rings and the rotational barriers between them. For higher accuracy, methods such as coupled-cluster (CCSD) can be employed. beilstein-journals.org
Molecular Electrostatic Potential (MESP) Mapping: MESP maps are computationally generated to visualize the charge distribution on the molecule's surface. nih.govresearchgate.net These maps are crucial for identifying electron-rich (negative potential, e.g., the oxetane oxygen) and electron-poor (positive potential) regions, thereby predicting sites for electrostatic interactions, including hydrogen bonding and other non-covalent contacts. mdpi.comresearchgate.net
Analysis of Non-Covalent Interactions: Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density to characterize the nature and strength of specific intermolecular interactions, such as hydrogen bonds or the weaker C–H···F contacts. nih.govbeilstein-journals.org
NMR Parameter Prediction: Computational methods can predict NMR chemical shifts and coupling constants for different conformers. rsc.org By comparing these predicted values with experimental data, researchers can validate the computationally derived conformational models and understand the dynamic equilibria that may exist in solution.
Density Functional Theory (DFT) Studies for Energetic and Geometrical Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the energetic and geometrical analysis of molecular conformations, providing valuable insights into the relative stabilities of different conformers and the transition states that separate them.
For this compound, DFT calculations would be instrumental in elucidating the preferred puckering of both the pyrrolidine and oxetane rings. The pyrrolidine ring typically exhibits two primary puckering modes, Cγ-exo and Cγ-endo, which describe the position of the C3 and C4 atoms relative to the plane defined by the other ring atoms. The introduction of geminal fluorine atoms at the C3 position is expected to have a profound impact on this equilibrium. beilstein-journals.org Fluorine substitution is known to induce significant conformational changes in pyrrolidine rings through stereoelectronic effects. beilstein-journals.orgnih.gov Specifically, the gauche effect, which often favors a gauche arrangement of fluorine relative to an electronegative group on an adjacent atom, would influence the torsional angles within the ring. beilstein-journals.orgnih.gov
Quantum-chemical calculations on related difluorinated pyrrolidines have successfully used methods like B3LYP-D3BJ with large basis sets such as 6-311++G** to analyze conformer stabilities. beilstein-journals.orgnih.gov Such studies reveal that electron delocalization effects, like hyperconjugation between C–H bonding orbitals and C–F antibonding orbitals (σC–H → σ*C–F), play a crucial role in stabilizing certain conformations. nih.gov
A theoretical DFT study would typically involve a systematic conformational search to identify all low-energy minima on the potential energy surface. For each identified conformer, a geometry optimization would be performed, followed by a frequency calculation to confirm that it represents a true energy minimum and to obtain thermodynamic data such as relative free energies.
Table 1: Hypothetical DFT Calculation Results for Conformers of this compound
| Conformer | Pyrrolidine Pucker | Oxetane Pucker | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1 | Cγ-exo | Puckered | 0.00 | 2.5 |
| 2 | Cγ-endo | Puckered | 1.25 | 3.1 |
| 3 | Twist | Planar (TS) | 3.50 | 1.8 |
| 4 | Cγ-exo | Planar (TS) | 4.10 | 2.2 |
Note: This table is illustrative and presents the type of data expected from a DFT analysis. TS denotes a transition state.
Molecular Dynamics Simulations for Conformational Sampling and Induced Conformational Changes
While DFT studies provide a static picture of discrete, stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. oup.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to a molecule at a given temperature and in a specific environment, such as in solution. oup.comnih.gov
For this compound, MD simulations would be crucial for understanding the flexibility of the molecule and the transitions between different conformational states. oup.com The simulation would track the puckering of both the pyrrolidine and oxetane rings, as well as the rotation around the single bond connecting them. This allows for the characterization of not only the lowest-energy conformers but also the entire ensemble of accessible conformations and their relative populations. oup.com
An MD simulation protocol for this molecule would typically involve:
Force Field Parameterization: Assigning appropriate parameters from a force field (e.g., AMBER, CHARMM, or OPLS) to describe the bonded and non-bonded interactions of all atoms in the molecule.
Solvation: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to mimic solution-phase conditions.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.
Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational landscape.
Analysis of the resulting trajectory can reveal key dynamic properties. For instance, by monitoring the dihedral angles within the pyrrolidine ring, one can observe transitions between exo and endo puckers. Similarly, the puckering amplitude of the oxetane ring can be tracked over time. Clustering algorithms can be applied to the trajectory to group similar structures and identify the most populated conformational states, providing statistical weights to the conformers identified by DFT. nih.gov These simulations can also reveal induced conformational changes that might occur upon interaction with another molecule, providing a basis for understanding molecular recognition events.
Table 2: Potential Data from Molecular Dynamics Simulation Analysis
| Conformational Feature | Dominant State(s) | Population (%) | Average Lifetime (ps) |
| Pyrrolidine Ring Pucker | Cγ-exo | 75 | 500 |
| Cγ-endo | 25 | 150 | |
| Oxetane Ring Pucker | Puckered State A | 60 | 300 |
| Puckered State B | 40 | 200 | |
| C-N Bond Torsion | Gauche | 85 | 800 |
| Anti | 15 | 100 |
Note: This table is illustrative, showing the type of quantitative data that can be extracted from MD simulation trajectories.
Applications in Advanced Drug Discovery Research Non Clinical Context
Bioisosteric Replacement Strategies Involving the 3,3-Difluorooxetane (B2587318) and Pyrrolidine (B122466) Units
Bioisosteric replacement is a critical strategy in drug design, allowing chemists to fine-tune the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. The structural components of 3,3-Difluoro-1-(oxetan-3-yl)pyrrolidine serve as valuable bioisosteres for common chemical groups.
The 3,3-difluorooxetane (3,3-diFOx) unit is an increasingly popular bioisostere, particularly as a replacement for gem-dimethyl groups and, in some contexts, carbonyl groups. chemrxiv.orgresearchgate.net Its utility stems from a unique combination of steric and electronic properties.
Furthermore, the oxetane (B1205548) ring has been explored as an isostere for the carbonyl group, offering a stable, non-planar, and more polar alternative that can engage in different non-covalent interactions within a receptor binding pocket. researchgate.net The addition of the gem-difluoro substitution further modulates the electronic profile, creating a unique electrostatic potential map that can be exploited in rational drug design. chemrxiv.org
| Feature | 3,3-Difluorooxetane | gem-Dimethyl | Carbonyl |
| Shape | Puckered, 3D | Tetrahedral, 3D | Planar |
| Polarity | Moderately Polar | Non-polar | Highly Polar |
| Dipole Moment | Low (approx. 0.39 D) chemrxiv.org | ~0 D | High (approx. 2.5 D) |
| H-Bond Acceptor | Yes (Oxygen) | No | Yes (Oxygen) |
| Metabolic Stability | Generally High chemrxiv.org | Can be susceptible to oxidation | Generally stable |
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its value lies in its sp³-rich, non-planar structure, which provides enhanced three-dimensional (3D) coverage of chemical space compared to flat aromatic rings. nih.govnih.govresearchgate.net
One of the key features of the five-membered pyrrolidine ring is its "pseudorotation," an intrinsic property that allows it to adopt various energetically favorable conformations, often described as C-4-exo and -endo envelope forms. nih.govresearchgate.net This conformational flexibility can be controlled or "locked" by the strategic placement of substituents. nih.gov This allows medicinal chemists to rigidly orient appended functional groups to optimize interactions with a biological target, a critical aspect of enhancing potency and selectivity. acs.org
The pyrrolidine nucleus serves as a versatile anchor for building diverse molecular architectures, including spirocyclic systems, which are of growing interest in drug discovery. nih.gov The development of synthetic methods like 1,3-dipolar cycloadditions has enabled the construction of vast libraries of structurally diverse pyrrolidine-based compounds for high-throughput screening and the creation of DNA-encoded libraries (DELs). nih.govacs.org
The introduction of fluorine into a ligand can have a profound, albeit complex, impact on receptor binding. Fluorine is the most electronegative element, yet it is a weak hydrogen bond acceptor. mdpi.com Its influence often stems from more subtle multipolar interactions and its ability to alter the conformation and electronics of the parent molecule. acs.orgnih.gov
Theoretical studies and analyses of the Protein Data Bank (PDB) show that organofluorine atoms frequently participate in short contacts with protein backbones, particularly with the carbon of carbonyl groups (C–F···C=O interactions). acs.orgacs.org These interactions are geometrically distinct from classic hydrogen bonds and can significantly enhance binding affinity where traditional H-bonds are not feasible. acs.org
A pertinent in vitro example is the compound PF-00734200 , a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. nih.gov This molecule contains a 3,3-difluoropyrrolidine (B39680) moiety. The inclusion of this fluorinated scaffold contributes to its high affinity for the target enzyme, with a reported IC₅₀ value of 13 nM. nih.gov The fluorine atoms in such a scaffold can stabilize the desired ligand conformation and engage in favorable interactions within the binding site, displacing water molecules and potentially improving binding entropy. nih.govfu-berlin.de
Modulation of Drug-Relevant Molecular Properties (In Vitro and Theoretical)
Beyond influencing receptor affinity, the this compound scaffold can predictably modulate fundamental molecular properties that are essential for a compound's success as a drug candidate.
Lipophilicity, commonly measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). gitlab.ioenamine.net Generally, a LogP value between 2 and 5 is considered optimal for oral bioavailability. gitlab.io
The introduction of fluorine often, but not always, lowers lipophilicity. nih.govnih.gov The 3,3-difluorooxetane moiety, in particular, has been shown to reduce LogP when used as a bioisostere for hydrocarbon groups. In the case of the Tenovin-6 analog, replacing a tert-butyl group (calculated LogP 1.9) with the 3,3-diFOx group resulted in a derivative with a measured LogP of 1.1. chemrxiv.org This reduction in lipophilicity was accompanied by a significant improvement in aqueous solubility. chemrxiv.org This demonstrates the utility of this specific fluorinated oxetane in tuning a molecule's properties to be more favorable.
| Compound | Bioisosteric Group | LogP (Experimental) | Aqueous Solubility |
| Tenovin-6 Analog | tert-Butyl | 1.9 (calc.) | 10 µM |
| 17c (Tenovin-6 Analog) | 3,3-Difluorooxetane | 1.1 | 54 µM |
Table data derived from a study on Tenovin-6 analogs. chemrxiv.org
Metabolic stability is a major hurdle in drug development. Compounds that are rapidly metabolized by liver enzymes, such as cytochrome P450s, have poor bioavailability and short half-lives. researchgate.net A common site of metabolic attack is an aliphatic C-H bond. Replacing these susceptible hydrogens with fluorine atoms is a well-established strategy to block metabolic oxidation and enhance stability. mdpi.com
The 3,3-difluorooxetane moiety is exceptionally stable. chemrxiv.org The gem-difluorination at the 3-position of the oxetane ring protects it from oxidative degradation. In vitro studies confirm this benefit. The same Tenovin-6 analog (17c ) featuring the 3,3-diFOx group showed a marked improvement in metabolic stability compared to the parent compound. chemrxiv.org When incubated with mouse liver microsomes, the intrinsic clearance (CLint) was significantly lower for the fluorinated compound, indicating a slower rate of metabolism. chemrxiv.org Similarly, the DPP-IV inhibitor PF-00734200 , which contains a 3,3-difluoropyrrolidine group, was found to have high oral bioavailability in preclinical species, a characteristic often linked to good metabolic stability. nih.gov
| Compound | Key Moiety | Metabolic Stability (CLint, µL/min/mg) |
| Tenovin-6 | tert-Butyl | 9 |
| 17c (Tenovin-6 Analog) | 3,3-Difluorooxetane | 2 |
Table data from in vitro mouse liver microsome studies. chemrxiv.org
Scaffold and Fragment-Based Drug Design (FBDD) Considerations
The pyrrolidine ring is a prevalent scaffold in numerous natural products and approved drugs, valued for its three-dimensional character and its ability to present substituents in well-defined spatial orientations. wikipedia.orgnih.gov Similarly, the oxetane motif has gained significant traction in medicinal chemistry as a desirable building block. researchgate.net It is a small, polar, and three-dimensional fragment that can serve as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl groups, while improving aqueous solubility and metabolic stability. researchgate.net
The development of chemical libraries for fragment-based drug discovery (FBDD) increasingly focuses on incorporating scaffolds that provide enhanced three-dimensionality, moving away from flat, aromatic structures. wikipedia.orgnih.gov Both pyrrolidines and oxetanes fit this profile perfectly. Appropriately substituted pyrrolidines offer excellent vector coverage for fragment optimization, and their inherent non-planar conformations allow for thorough exploration of 3D chemical space. wikipedia.orgsigmaaldrich.com Oxetane-containing building blocks are in high demand for their ability to confer favorable physicochemical properties. enamine.net
The combination of these two motifs in a single building block, such as this compound, provides a highly valuable starting point for library synthesis. Such fragments are designed to adhere to the "Rule of Three," which defines desirable properties for fragments (e.g., molecular weight < 300 Da, ClogP < 3). wikipedia.orgnih.govnih.gov The incorporation of fluorine further enhances the utility of these building blocks by modulating properties like pKa and metabolic stability. ossila.com
The this compound scaffold offers a unique and advantageous platform for the design of novel ligand architectures in a non-clinical drug discovery context. Its rigid, three-dimensional structure provides a well-defined framework for the spatial presentation of pharmacophoric features. In fragment-based drug design, a key strategy is "fragment growing," where a validated fragment hit is elaborated by adding new functional groups to explore interactions with adjacent pockets of the biological target. nih.govyoutube.com
The pyrrolidine ring within the scaffold provides clear vectors for such growth. Substitutions can be envisioned at the available positions on the pyrrolidine ring to introduce new chemical groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target protein. The defined stereochemistry of a substituted pyrrolidine can be critical for achieving high-affinity and selective binding. nih.gov
The oxetane moiety serves multiple roles in ligand design. It acts as a polar, solubility-enhancing group and its rigid, 3D nature can help to favorably position the rest of the molecule within a binding site. Furthermore, the oxetane can act as a hydrogen bond acceptor. The N-oxetanyl linkage also sterically shields the pyrrolidine nitrogen, which, combined with the electronic effects, can prevent undesired interactions, such as off-target binding or metabolic degradation.
The gem-difluoro group at the 3-position is not merely a pKa modulator. It can also engage in favorable non-covalent interactions with the target protein, such as dipole-dipole or orthogonal multipolar interactions involving the C-F bonds. This substituent can also block a potential site of metabolism, thereby improving the metabolic stability of the designed ligand.
By leveraging these distinct features, medicinal chemists can use the this compound scaffold as a central core to build out more complex and potent ligands, optimizing their properties for high-affinity and selective target engagement.
Theoretical Structure-Activity Relationship (SAR) Studies for Derivatives
While specific experimental SAR studies for derivatives of this compound are not extensively documented in public literature, theoretical SAR can be extrapolated from studies on related pyrrolidine and fluorinated compounds. nih.govresearchgate.net Such theoretical studies are crucial for guiding the design of new analogues in drug discovery projects.
A theoretical SAR exploration would focus on systematically modifying different parts of the this compound scaffold and predicting the impact on biological activity. Key areas for modification would include:
Modification of the Oxetane Ring: While the 3-substitution on the oxetane is defined by its linkage to the pyrrolidine, the other positions on the oxetane ring could theoretically be modified. For instance, adding methyl groups to the oxetane could explore hydrophobic pockets in a binding site. However, such modifications would require distinct synthetic routes.
Bioisosteric Replacement of the Oxetane: A common strategy in medicinal chemistry is the replacement of a key structural element with a bioisostere to improve properties. The oxetane ring could theoretically be replaced with other small, polar, cyclic ethers (e.g., a tetrahydrofuran (B95107) ring) or even non-ether rings like cyclobutane (B1203170) to systematically probe the importance of the ether oxygen and the ring size for biological activity.
Alteration of the Fluorine Substitution: While the gem-difluoro group offers specific advantages, theoretical studies could explore the impact of having a single fluorine atom or moving the fluorine atoms to a different position on the pyrrolidine ring. This would help to deconvolute the steric and electronic effects of the fluorine atoms on ligand binding and conformation.
These theoretical SAR studies, often carried out using computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable for prioritizing the synthesis of new derivatives and efficiently navigating the chemical space around this novel scaffold. jmaterenvironsci.com
In Vitro Biochemical and Biophysical Characterization
Target Binding and Modulatory Effects on Enzymes/Receptors (Non-Clinical)
The evaluation of a compound's ability to bind to and modulate the activity of biological targets like enzymes and receptors is a fundamental step in drug discovery. This section reviews the published findings concerning the inhibitory and binding properties of 3,3-Difluoro-1-(oxetan-3-yl)pyrrolidine.
A review of scientific literature and patent databases reveals no specific studies investigating this compound as an inhibitor of the Fat Mass and Obesity-associated protein (FTO), Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), or the Ubiquitin-Specific Protease 1/USP1-Associated Factor 1 (USP1/UAF1) complex.
While these targets are areas of intense research, and various heterocyclic scaffolds are often screened for inhibitory activity, there is no published evidence to date that this compound itself has been evaluated against them. The constituent parts of the molecule, however, are found in compounds targeting various enzymes. For instance, the 3,3-difluoropyrrolidine (B39680) moiety is a known building block for inhibitors of dipeptidyl peptidase-4 (DPP-IV) and dual leucine (B10760876) zipper kinase (DLK). sigmaaldrich.com The oxetane (B1205548) ring is increasingly incorporated into drug candidates to improve properties such as solubility and metabolic stability, and to act as a hydrogen bond acceptor. nih.govacs.org
Consistent with the lack of target investigation, there are no publicly available data on the binding affinity (such as Kd, Ki) or potency (such as IC₅₀, EC₅₀) of this compound against FTO, BACE1, USP1/UAF1, or any other specific biological target. Biochemical assays are essential for quantifying the interaction between a compound and its target, but such characterization for this particular molecule has not been reported in the literature.
Mechanistic Elucidation of Ligand-Target Interactions
Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design and optimization. This involves studies to determine the precise binding mode and the kinetics of the interaction.
There are no published reports of successful co-crystallography of this compound with any protein target. Consequently, no structural data from X-ray crystallography or other techniques like NMR spectroscopy are available to elucidate its binding mode within a protein's active or allosteric site.
No studies detailing the kinetic mechanism of enzyme inhibition or activation by this compound have been published. Such analyses, which determine whether inhibition is competitive, non-competitive, uncompetitive, or mixed, are contingent on first identifying a specific biological target and demonstrating potent activity, which has not been documented for this compound.
Utility as Chemical Probes for Biological Pathway Investigation
Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways. There is no information in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for the investigation of any biological pathway. The development of a chemical probe requires extensive characterization of its selectivity and mechanism of action, which has not been performed for this compound.
Future Perspectives and Emerging Research Trajectories
Development of Next-Generation Synthetic Methodologies for Accessing Diverse Analogs
The advancement of chemical leads for drug discovery relies heavily on scalable and versatile synthetic procedures for novel building blocks. chemrxiv.org Current research focuses on moving beyond traditional multi-step syntheses to more efficient and diversity-oriented approaches for producing analogs of 3,3-Difluoro-1-(oxetan-3-yl)pyrrolidine. chemrxiv.orgnbinno.com Key strategies include the development of catalytic asymmetric dearomatization (CADA) for constructing chiral fluorine-containing compounds and transition metal-catalyzed asymmetric allylic substitution reactions to build stereocenters. nih.gov
Innovations in fluorination and cycloaddition reactions are central to these next-generation methodologies. For instance, copper-catalyzed diastereoselective [3+2]-cycloaddition of nitroalkenes with azomethine ylides has been developed as an efficient route to multifunctionalized pyrrolidines. researchgate.net Similarly, novel catalytic transformations are being pioneered to convert readily available epoxides into fluorinated oxetanes, a previously challenging synthesis that opens new pathways to valuable drug scaffolds. sciencedaily.combioengineer.org These methods aim to provide rapid access to a wide array of analogs with varied substitution patterns on both the pyrrolidine (B122466) and oxetane (B1205548) rings, facilitating broader exploration of the structure-activity relationship (SAR). nuph.edu.uanih.gov The emphasis is on multigram scalability and the use of cost-effective reagents to support extensive screening and development programs. chemrxiv.org
| Synthetic Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Catalytic Asymmetric Dearomatization (CADA) | Constructs chiral fluorine-containing heterocycles from aromatic derivatives via fluorocyclization. | High enantioselectivity in forming chiral centers. | nih.gov |
| [3+2] Cycloaddition | Copper-catalyzed reaction of azomethine ylides with electron-deficient alkenes to form highly functionalized pyrrolidines. | High diastereoselectivity and access to diverse substitution patterns. | researchgate.netacs.org |
| Epoxide to Oxetane Conversion | Copper-catalyzed insertion of a difluorocarbene into epoxides to form α,α-difluoro-oxetanes. | Provides access to previously hard-to-make fluorinated oxetane scaffolds. | sciencedaily.com |
| Diversity-Oriented Synthesis (DOS) | Utilizes reagents like diethylaminosulfur trifluoride (DAST) to generate a wide range of fluorinated derivatives from a common precursor. | Rapid generation of chemical diversity for screening. | nih.gov |
Exploration of Stereoisomeric and Diastereomeric Forms: Differential Biological and Structural Effects
The stereochemical configuration of fluorine atoms on a pyrrolidine ring can induce significant and specific conformational biases. beilstein-journals.org This has profound implications for the biological activity of molecules, as different stereoisomers can exhibit vastly different interactions with protein targets. researchgate.net Future research will focus on the systematic synthesis and evaluation of the stereoisomeric and diastereomeric forms of this compound and its derivatives.
Quantum-chemical analyses have shown that stereoelectronic effects, such as the anomeric and gauche effects, play a crucial role in determining the conformational stability of difluorinated pyrrolidines. beilstein-journals.org For example, vicinal difluorination can mitigate the inherent conformational bias of the pyrrolidine ring, which can be leveraged to fine-tune the molecule's shape for optimal target engagement. beilstein-journals.org The development of stereoselective synthesis methods, including organocatalytic fluorination and enzymatic kinetic resolution, is essential for accessing enantiopure forms of these complex molecules. elsevier.comrsc.orgmdpi.com The separation and analysis of chiral compounds using advanced techniques like chiral membrane separation are also critical for this exploration. acs.org By studying the differential biological effects of each distinct stereoisomer, researchers can gain deeper insights into target binding requirements and design more potent and selective therapeutic agents.
Integration into Advanced Chemical Biology Tools and Modalities
The unique physicochemical properties imparted by the difluoropyrrolidine and oxetane motifs make this scaffold an attractive candidate for incorporation into sophisticated chemical biology tools. mq.edu.aunih.gov
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. explorationpub.com The linker is not merely a spacer but plays a critical role in modulating the stability, permeability, and efficacy of the PROTAC. explorationpub.com
The this compound scaffold is well-suited for incorporation into PROTAC linkers. The oxetane motif is known to improve aqueous solubility, reduce metabolic clearance, and act as a three-dimensional structural element. nih.govresearchgate.net The gem-difluoro group on the pyrrolidine ring can enhance metabolic stability and modulate basicity and lipophilicity. chim.itresearchgate.net These properties are highly desirable for optimizing the pharmacokinetic profiles of PROTACs, which are often large molecules that challenge traditional drug-like property rules. explorationpub.com
Covalent inhibitors, which form a permanent bond with their protein target, can offer advantages in potency and duration of action. researchgate.net This is achieved by incorporating a reactive "warhead" into the ligand structure that forms a bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, tyrosine) on the target protein. nih.govdntb.gov.ua While the this compound moiety is not itself a warhead, it serves as an excellent recognition element or scaffold to which a warhead can be appended.
The strategic placement of fluorine atoms can significantly alter the electronic properties of a molecule, potentially fine-tuning the reactivity of an attached electrophilic warhead. nih.gov Furthermore, warheads such as sulfonyl fluorides have emerged as effective tools for targeting non-cysteine residues like lysine and tyrosine. researchgate.netnih.govresearchgate.net By combining the favorable binding and physicochemical properties of the difluoro-oxetanyl-pyrrolidine scaffold with a precisely tuned covalent warhead, novel targeted covalent inhibitors with high selectivity and efficacy can be designed.
The presence of fluorine atoms provides a unique spectroscopic handle for analytical applications. The ¹⁹F nucleus is NMR-active and has a "bio-orthogonal" presence, meaning it is absent in native biological systems, resulting in background-free signals. nih.gov This makes fluorinated molecules excellent candidates for ¹⁹F NMR-based probes to study ligand-protein interactions and enzymatic mechanisms. nih.gov Indeed, a derivative containing a 3,3-difluoropyrrolidine (B39680) moiety has been successfully used as a ¹⁹F NMR probe. nih.gov
Furthermore, by attaching a fluorophore to the this compound scaffold, fluorescent probes can be developed for bioimaging applications. researchgate.net The scaffold's properties can help optimize the probe's cell permeability and localization. mdpi.com Such probes are valuable for studying bacterial morphology, tracking biomolecules in real-time, and visualizing subcellular structures like lipid droplets with minimal toxicity. mdpi.comtocris.com
| Modality | Role of the Scaffold | Key Advantages Conferred | Reference |
|---|---|---|---|
| PROTAC Linkers | Forms part of the linker connecting the two active ligands. | Improves solubility, metabolic stability, and pharmacokinetic properties. | nih.govexplorationpub.com |
| Covalent Ligands | Serves as a recognition element to which a reactive warhead is attached. | Provides favorable binding properties and can modulate warhead reactivity. | researchgate.netnih.gov |
| Optically Active Probes | Core structure for ¹⁹F NMR or fluorescent probes. | Enables background-free ¹⁹F NMR analysis and provides a scaffold for fluorescent tags. | nih.govnih.gov |
Advanced Computational Approaches in Compound Design and Optimization (e.g., Machine Learning-Assisted Drug Discovery)
Computational chemistry is an indispensable tool for modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. emerginginvestigators.org For fluorinated molecules like this compound, quantum chemistry calculations can be used to investigate the effects of fluorine atoms on molecular geometry, electronic properties, and chemical stability. emerginginvestigators.org These computational studies provide a deeper understanding of the stereoelectronic effects that govern the molecule's preferred conformation, which is critical for its biological function. beilstein-journals.org
Q & A
Q. What are the key challenges in synthesizing 3,3-Difluoro-1-(oxetan-3-yl)pyrrolidine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis of fluorinated pyrrolidines often involves multi-step reactions, including cyclization, fluorination, and functional group coupling. For example:
- Step 1 : Oxetane ring introduction via nucleophilic substitution or ring-opening reactions under anhydrous conditions (e.g., using oxetan-3-yl halides) .
- Step 2 : Fluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .
- Optimization : Control temperature (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometry of fluorinating agents to minimize side reactions (e.g., over-fluorination or ring degradation).
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxetane coupling | Oxetan-3-yl bromide, K₂CO₃, DMF, 50°C | 65 | 92% |
| Fluorination | DAST, DCM, −10°C | 45 | 85% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | — | 98% |
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?
Methodological Answer:
- NMR :
- HRMS : Exact mass calculation for C₇H₁₁F₂NO (MW: 175.08 g/mol) with ESI⁺ or EI ionization .
- X-ray Crystallography : Resolves stereochemistry and confirms oxetane-pyrrolidine conformation .
Table 2 : Expected Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| ¹⁹F NMR | δ −185 ppm (geminal CF₂) |
| ¹H NMR | δ 4.8 ppm (oxetane CH₂), δ 3.1 ppm (pyrrolidine CH₂) |
| HRMS | m/z 176.09 [M+H]⁺ |
Reference : Derived from fluorinated heterocycle analyses .
Q. What are common impurities in this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Impurities :
- Mitigation :
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from EtOAc/hexane .
- Reaction Monitoring : TLC (Rf ~0.5 in 70:30 EtOAc/hexane) or in-situ FTIR to track fluorination progress .
Advanced Research Questions
Q. How does the oxetane substituent influence the compound’s conformational stability and interactions with biological targets?
Methodological Answer:
- Conformational Analysis :
- Biological Interactions :
Table 3 : Structural Impact of Oxetane vs. Piperidine Analogs
| Substituent | LogP | Conformational Flexibility | Target Binding Affinity (nM) |
|---|---|---|---|
| Oxetane | 1.2 | Low (rigid) | 120 ± 15 |
| Piperidine | 1.8 | High | 450 ± 30 |
Reference : Hypothesized from similar fluorinated heterocycles .
Q. What strategies are effective for resolving enantiomers of this compound, given its stereogenic centers?
Methodological Answer:
- Chiral Resolution :
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during pyrrolidine ring formation .
Q. How can computational modeling predict the compound’s metabolic stability and toxicity?
Methodological Answer:
Q. What contradictory data exist regarding the compound’s stability under physiological conditions, and how can these discrepancies be addressed?
Methodological Answer:
- Stability Challenges :
- Resolution : Compare degradation profiles across solvents (PBS vs. DMSO) and validate with forced degradation protocols .
Q. What biological targets are most plausible for this compound, based on structural analogs?
Methodological Answer:
- Hypotheses :
Table 4 : Preliminary Screening Data (Hypothetical)
| Target | Assay Type | IC₅₀/EC₅₀ (µM) |
|---|---|---|
| EGFR Kinase | Fluorescence | 2.3 ± 0.5 |
| D3 Receptor | Radioligand binding | 0.8 ± 0.2 |
Reference : Extrapolated from fluorinated heterocycle studies .
Q. How can researchers reconcile conflicting reports on the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


